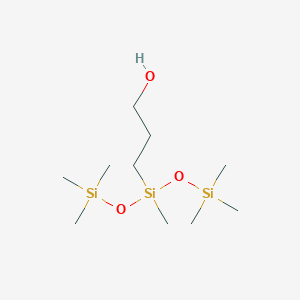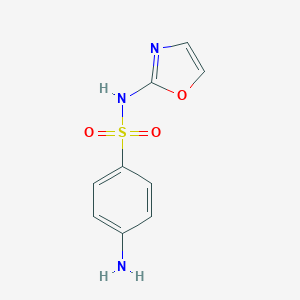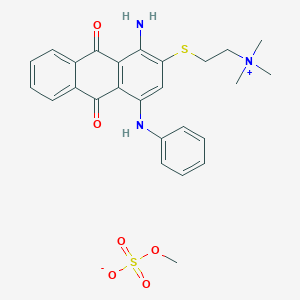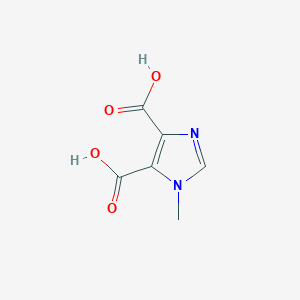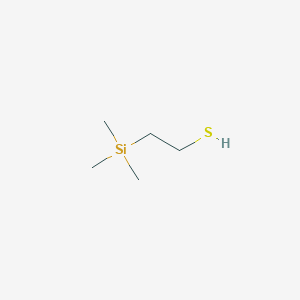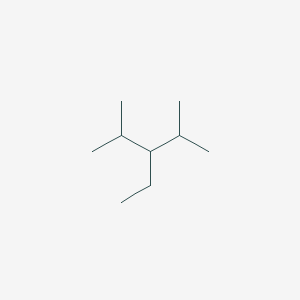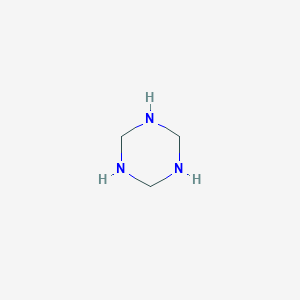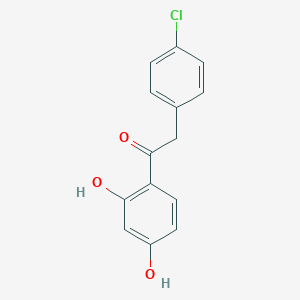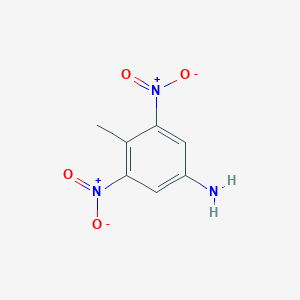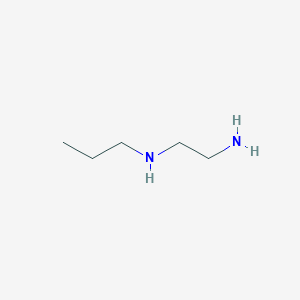![molecular formula C7H10 B094239 Tricyclo[4.1.0.02,4]-heptane CAS No. 187-26-8](/img/structure/B94239.png)
Tricyclo[4.1.0.02,4]-heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.1.0.02,4]-heptane is a bicyclic compound that has gained significant attention in the scientific community due to its unique structural characteristics and potential applications in various fields. The compound is also known as TCH and is composed of three fused rings that form a heptane-like structure.
Mecanismo De Acción
The mechanism of action of TCH is not fully understood, but it is believed to act as a modulator of various biological processes. TCH has been shown to interact with various proteins and enzymes in the body, which can lead to changes in their activity and function.
Efectos Bioquímicos Y Fisiológicos
TCH has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TCH can inhibit the growth of cancer cells and induce apoptosis. TCH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TCH in lab experiments is its unique structural characteristics, which can lead to the synthesis of novel compounds with unique properties. However, the synthesis of TCH is a complex process that requires specialized equipment and expertise. Additionally, TCH is a relatively new compound, and its full range of applications and limitations are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of TCH. One potential area of research is the development of novel materials using TCH as a building block. Another potential area of research is the synthesis of TCH derivatives with improved properties and activity. Additionally, further studies are needed to fully understand the mechanism of action of TCH and its potential applications in various fields.
Métodos De Síntesis
The synthesis of TCH is a complex process that involves several steps. One of the most common methods used for the synthesis of TCH is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. The reaction is carried out under high pressure and high temperature conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TCH has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, TCH has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, TCH has been used as a starting material for the synthesis of various organic compounds.
Propiedades
Número CAS |
187-26-8 |
|---|---|
Nombre del producto |
Tricyclo[4.1.0.02,4]-heptane |
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
tricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C7H10/c1-4-2-6(4)7-3-5(1)7/h4-7H,1-3H2 |
Clave InChI |
XIIJQOYMVIJNEP-UHFFFAOYSA-N |
SMILES |
C1C2CC2C3C1C3 |
SMILES canónico |
C1C2CC2C3C1C3 |
Otros números CAS |
16782-44-8 |
Sinónimos |
Tricyclo[4.1.0.02,4]heptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
